molecular formula C21H17IN2O3 B3663566 N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide

N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide

Cat. No.: B3663566
M. Wt: 472.3 g/mol
InChI Key: UDVNGLXDNUCOPC-CPNJWEJPSA-N
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Description

N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide is a complex organic compound that features a furan ring, a phenyl group, and an iodobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide typically involves multiple steps. One common approach is the condensation reaction between furan-2-ylmethanamine and a suitable aldehyde or ketone to form the intermediate. This intermediate is then reacted with 4-iodobenzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to enhance the reaction rate. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The iodobenzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the iodine atom.

Major Products Formed

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide involves its interaction with specific molecular targets. The furan ring and the iodobenzamide moiety can interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties and inhibition of epidermal growth factor receptor (EGFR).

    N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Used in coordination chemistry and exhibits biological activities.

Uniqueness

N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide is unique due to the presence of the iodobenzamide moiety, which allows for specific interactions and modifications. This makes it a versatile compound for various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17IN2O3/c22-17-10-8-16(9-11-17)20(25)24-19(13-15-5-2-1-3-6-15)21(26)23-14-18-7-4-12-27-18/h1-13H,14H2,(H,23,26)(H,24,25)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVNGLXDNUCOPC-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NCC2=CC=CO2)NC(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)NCC2=CC=CO2)/NC(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide
Reactant of Route 2
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N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide
Reactant of Route 3
N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide
Reactant of Route 4
N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide
Reactant of Route 5
N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide
Reactant of Route 6
N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-iodobenzamide

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